molecular formula C17H17NO8S2 B2407957 (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid CAS No. 845808-57-3

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid

Cat. No.: B2407957
CAS No.: 845808-57-3
M. Wt: 427.44
InChI Key: XEHCRUZLJFONHM-SDQBBNPISA-N
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Description

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid is a complex organic compound characterized by its thiazolidine and succinic acid components[_{{{CITATION{{{1{3- [ (5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 ...](https://www.sigmaaldrich.com/US/en/product/aldrich/l333565). This compound is notable for its intricate molecular structure, which includes multiple functional groups such as oxo, thioxo, and trimethoxybenzylidene groups[{{{CITATION{{{_1{3- (5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

(5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 .... Key reaction conditions include the use of strong bases or acids to facilitate ring closure and the careful control of temperature and reaction time to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can help streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.

  • Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure may make it useful in studying biological processes or as a tool in molecular biology research.

  • Medicine: : The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs.

  • Industry: : It may find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include signaling cascades or metabolic processes.

Comparison with Similar Compounds

This compound can be compared to other thiazolidine derivatives and succinic acid derivatives. Similar compounds might include:

  • Thiazolidine derivatives: : Other compounds with thiazolidine rings, which may have different substituents or functional groups.

  • Succinic acid derivatives: : Compounds that contain succinic acid moieties, potentially with different side chains or additional functional groups.

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO8S2/c1-24-10-4-8(5-11(25-2)14(10)26-3)6-12-15(21)18(17(27)28-12)9(16(22)23)7-13(19)20/h4-6,9H,7H2,1-3H3,(H,19,20)(H,22,23)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHCRUZLJFONHM-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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